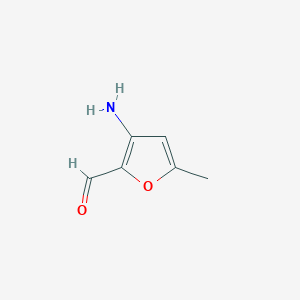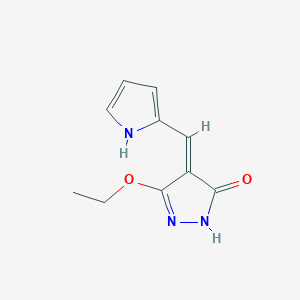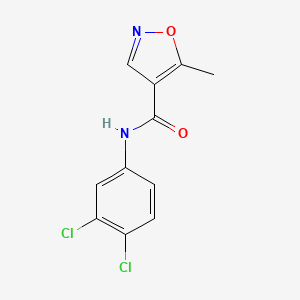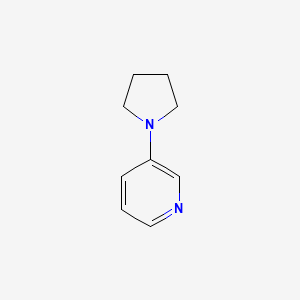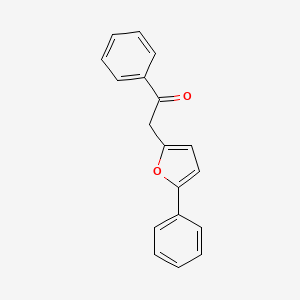
Bis(3,5-diiodosalicylato)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,5-diiodosalicylato)copper: is a coordination compound that features copper(II) ions coordinated to 3,5-diiodosalicylic acid ligands
準備方法
Synthetic Routes and Reaction Conditions: Bis(3,5-diiodosalicylato)copper can be synthesized through the reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) or copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O) with 3,5-diiodosalicylic acid in the presence of different amines . The reaction typically involves dissolving the copper salt and the 3,5-diiodosalicylic acid in a suitable solvent, followed by the addition of the amine, which acts as a deprotonating agent. The mixture is then stirred and heated under controlled conditions to facilitate the formation of the desired coordination compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Bis(3,5-diiodosalicylato)copper undergoes various chemical reactions, including:
Oxidation and Reduction: The copper(II) center can participate in redox reactions, cycling between Cu(II) and Cu(I) states.
Substitution: The 3,5-diiodosalicylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Ligand exchange reactions can be facilitated by using different amines or other coordinating ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state copper complexes, while substitution reactions can yield new coordination compounds with different ligands.
科学的研究の応用
Chemistry: Bis(3,5-diiodosalicylato)copper is used in the study of coordination chemistry and the design of metal-organic frameworks. Its unique structure allows researchers to explore various coordination geometries and bonding interactions.
Biology and Medicine: The compound’s potential biological activity is of interest, particularly in the development of new therapeutic agents. Its ability to interact with biological molecules and modulate cellular processes makes it a candidate for further investigation in medicinal chemistry.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of other copper-containing materials. Its coordination properties make it suitable for use in catalysis and materials science.
作用機序
The mechanism by which bis(3,5-diiodosalicylato)copper exerts its effects involves the coordination of the copper(II) center to the 3,5-diiodosalicylate ligands. This coordination can influence the compound’s reactivity and interaction with other molecules. In biological systems, the copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular processes . The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Another copper(II) coordination compound with different ligands.
Lithium 3,5-diiodosalicylate: A lithium salt of 3,5-diiodosalicylic acid, used in similar research contexts.
Uniqueness: Bis(3,5-diiodosalicylato)copper is unique due to the presence of iodine atoms in the ligands, which can participate in halogen bonding and influence the compound’s structural and electronic properties. This makes it distinct from other copper coordination compounds and provides unique opportunities for research and application.
特性
分子式 |
C14H6CuI4O6 |
|---|---|
分子量 |
841.36 g/mol |
IUPAC名 |
copper;2-hydroxy-3,5-diiodobenzoate |
InChI |
InChI=1S/2C7H4I2O3.Cu/c2*8-3-1-4(7(11)12)6(10)5(9)2-3;/h2*1-2,10H,(H,11,12);/q;;+2/p-2 |
InChIキー |
BLKCFMYRTNYHCC-UHFFFAOYSA-L |
正規SMILES |
C1=C(C=C(C(=C1C(=O)[O-])O)I)I.C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


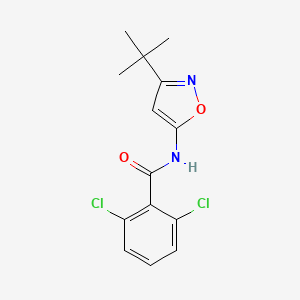
![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
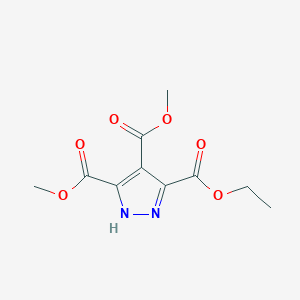
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
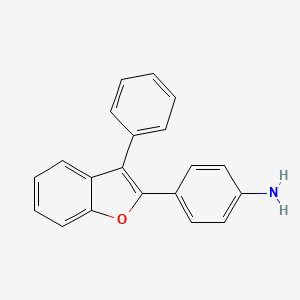
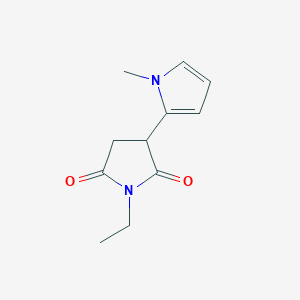

![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
